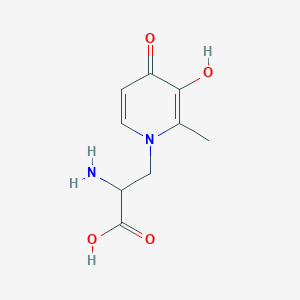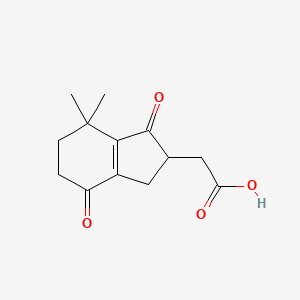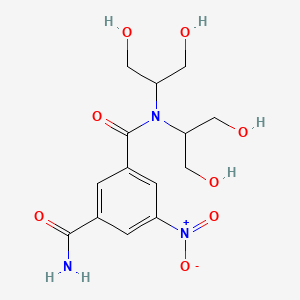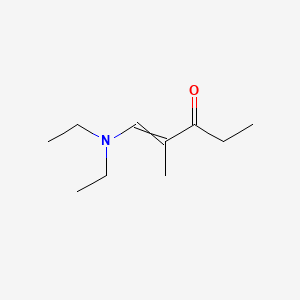![molecular formula C13H8ClNO4 B14615837 3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride CAS No. 56982-00-4](/img/structure/B14615837.png)
3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride is an organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The compound features a benzoyl chloride group attached to a nitrofuran moiety via an ethenyl linker, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride typically involves the following steps:
Formation of the nitrofuran moiety: The nitrofuran ring can be synthesized through the reaction of furfural with nitroalkanes under acidic conditions.
Ethenyl linkage formation: The nitrofuran derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated reactors and precise control of reaction parameters to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like primary amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrofurans with varying oxidation states.
Reduction: Amino derivatives.
Substitution: Amides, esters, and thioesters.
Wissenschaftliche Forschungsanwendungen
3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of antibacterial and antifungal agents.
Medicine: It is investigated for its potential anticancer properties and as a precursor for drug development.
Industry: The compound finds applications in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride involves the inhibition of bacterial enzymes by the nitrofuran moiety. The compound interferes with the aerobic and anaerobic degradation of glucose and pyruvate, affecting enzymes such as pyruvate dehydrogenase and citrate synthetase . This disruption leads to the inhibition of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity against gram-positive bacteria.
Nitrofurantoin: Commonly used for urinary tract infections.
Nitrofurazone: Used for topical infections and wound healing.
Uniqueness
3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride is unique due to its versatile reactivity and the presence of both a nitrofuran and benzoyl chloride group. This combination allows for a wide range of chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
56982-00-4 |
|---|---|
Molekularformel |
C13H8ClNO4 |
Molekulargewicht |
277.66 g/mol |
IUPAC-Name |
3-[2-(5-nitrofuran-2-yl)ethenyl]benzoyl chloride |
InChI |
InChI=1S/C13H8ClNO4/c14-13(16)10-3-1-2-9(8-10)4-5-11-6-7-12(19-11)15(17)18/h1-8H |
InChI-Schlüssel |
GLZJIROXEZNFJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)


![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)


![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)

